molecular formula C14H12ClN5O2 B2816778 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893932-22-4

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2816778
CAS No.: 893932-22-4
M. Wt: 317.73
InChI Key: KZEBZJYVFDEQHV-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the triazolo[4,5-d]pyrimidine class of heterocyclic compounds, which are known to be bioisosteres of purines . This structural characteristic allows them to interact with a variety of enzymatic targets, making the core scaffold a privileged structure in the development of therapeutic agents . Derivatives of triazolo[4,5-d]pyrimidine have been investigated for a wide range of biological activities. Scientific literature and patents indicate potential applications for this compound class in oncology, as several derivatives have been described for the treatment of diseases such as cancer . Furthermore, related compounds have been identified as P2T receptor antagonists, suggesting potential utility in the prevention of thrombotic conditions . The specific substitution pattern on this molecule—featuring a 3-chloro-4-methylphenyl group at the 3-position and a 2-oxopropyl group at the 6-position—may be explored to modulate the compound's physicochemical properties, potency, and selectivity towards specific biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-8-3-4-10(5-11(8)15)20-13-12(17-18-20)14(22)19(7-16-13)6-9(2)21/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEBZJYVFDEQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with appropriate triazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups
Target Compound 3-(3-Cl-4-MePh), 6-(2-oxopropyl) Not reported Cl, CH3, ketone
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 3-(2-OHPh), 7-Me, 1-Ph 184 OH, CH3, ketone
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one 5-(4-ClPhO), 6-isoPr, 3-Ph 459 Cl, ether, ketone
2-Amino-6-(3-Cl-benzyl)-5-hexyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-NH2, 6-(3-Cl-Bn), 5-hexyl Not reported NH2, Cl, alkyl chain
  • Electron-Withdrawing Effects: The 6-(2-oxopropyl) ketone may stabilize the pyrimidinone ring via resonance, similar to the 5-(4-chlorophenoxy) ether in .

Structural and Conformational Analysis

X-ray crystallography data for 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one reveal near-planarity of the triazolopyrimidinone core (maximum deviation: 0.021 Å), indicating strong conjugation . Key structural differences include:

  • Dihedral Angles: The chlorophenoxy group forms an 87.74° dihedral angle with the core, while the phenyl group aligns nearly coplanar (1.09°) .
  • Bond Lengths : C=O bond lengths in analogous compounds range from 1.21–1.23 Å , consistent with the target’s ketone group.

Pharmacological Potential

While direct data for the target compound are lacking, structural analogs suggest therapeutic relevance:

  • Antimicrobial Activity: Fluorinated triazolopyrimidinones (e.g., quinolone derivatives) exhibit potent antibacterial effects .
  • Anticancer Activity : Compounds with alkyl chains (e.g., 5-hexyl in ) may enhance cytotoxicity via membrane disruption.
  • Metabolic Stability : The 2-oxopropyl group in the target compound could improve metabolic stability compared to thioxo derivatives in , which may undergo oxidative degradation.

Biological Activity

3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyrimidines and has been studied for various biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews its synthesis, biological activity, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name reflects its complex structure, which includes a triazole and pyrimidine moiety. The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 3-chloro-4-methylbenzaldehyde with triazole and pyrimidine derivatives under controlled conditions to achieve high yields .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells .
  • Case Studies : In vivo studies have shown that derivatives of triazolopyrimidines can reduce tumor growth in various cancer models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It demonstrates activity against a range of bacteria and fungi. Studies have shown effectiveness against drug-resistant strains .
  • Research Findings : A study highlighted that modifications in the chemical structure could enhance antimicrobial efficacy .

Antiviral Activity

Preliminary studies suggest potential antiviral activity:

  • Target Viruses : The compound has been tested against several viruses with varying degrees of success.
  • Mechanism : It may act by inhibiting viral replication or interfering with viral entry into host cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes such as kinases or proteases that are crucial for cellular processes.
  • Receptor Modulation : The compound could modulate receptor activity involved in signaling pathways related to cell growth and apoptosis .

Data Tables

Biological ActivityDescriptionReferences
AnticancerInhibits tumor growth; induces apoptosis ,
AntimicrobialEffective against bacteria and fungi ,
AntiviralPotentially inhibits viral replication

Q & A

Q. What are the optimal synthetic protocols for preparing 3-(3-chloro-4-methylphenyl)-6-(2-oxopropyl)triazolopyrimidin-7-one, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with cyclization of triazole and pyrimidine precursors. Key steps include:

  • Cyclocondensation : Reacting substituted phenylhydrazines with keto esters under acidic conditions to form the triazole ring .
  • Functionalization : Introducing the 2-oxopropyl group via nucleophilic substitution or alkylation, requiring anhydrous conditions and catalysts like K2_2CO3_3 .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor progress via TLC and confirm purity via HPLC .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity. For example, the 2-oxopropyl group shows a carbonyl peak at ~208 ppm in 13^13C NMR .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. The triazolopyrimidine core is planar (max deviation <0.03 Å), with dihedral angles between substituents providing insights into conjugation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 387.08) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Strategies include:

  • Dose-Response Curves : Test across a wide concentration range (nM–µM) to identify non-linear effects .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to rule out non-specific binding .
  • Structural Validation : Compare crystallographic data with docking simulations to confirm binding poses (e.g., interactions with ATP-binding pockets in kinases) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in triazolopyrimidine derivatives?

  • Analog Synthesis : Systematically modify substituents (e.g., replace 3-chloro-4-methylphenyl with fluorophenyl) and assess changes in activity .
  • Computational Modeling : Use DFT calculations to quantify electron-withdrawing effects of chloro/methyl groups on triazole ring reactivity. Molecular dynamics simulations predict binding affinity shifts .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) using 3D-QSAR models .

Q. How can researchers address low yields in the final alkylation step of the 2-oxopropyl group?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .
  • Temperature Control : Maintain 0–5°C during alkylation to prevent thermal decomposition .

Data Analysis & Experimental Design

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Add co-solvents (e.g., DMSO) or co-formers (e.g., nicotinamide) to improve lattice packing .
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated ethanol solutions yields diffraction-quality crystals .
  • SHELX Refinement : Use SHELXL for high-resolution data (R-factor <0.08) by refining anisotropic displacement parameters and validating via Rfree_{free} .

Q. Which in vitro assays are most suitable for evaluating kinase inhibition potential?

  • FRET-Based Assays : Measure IC50_{50} values against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescent ATP analogs .
  • Cellular Proliferation : Test anti-proliferative effects in cancer cell lines (e.g., HCT-116) with MTT assays, correlating results with kinase inhibition data .
  • Western Blotting : Validate downstream signaling modulation (e.g., phospho-ERK/STAT3 levels) .

Methodological Notes

  • Avoided Sources : Data from BenchChem () and Combi-Blocks () were excluded per reliability guidelines.
  • Key References : Synthesis (), structural analysis (), and biological evaluation () are prioritized.

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